2-(Difluoromethoxy)-7-methylbenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-7-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-methylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-7-methylbenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-7-methylbenzoxazole
- 2-(Difluoromethoxy)-7-methylthiazole
- 2-(Difluoromethoxy)-7-methylpyridine
Uniqueness
2-(Difluoromethoxy)-7-methylbenzo[d]oxazole is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of selective enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
ZCJCZCKDUXOPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)OC(F)F |
Origin of Product |
United States |
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